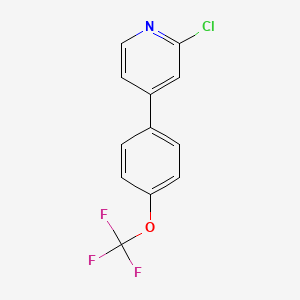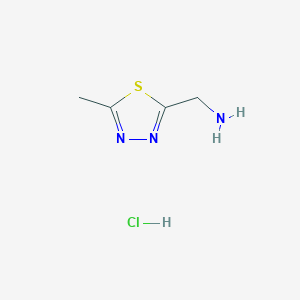
ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C₈H₁₄O₄ It is a cyclopropane derivative, characterized by the presence of two hydroxymethyl groups and an ethyl ester group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation of the cyclopropane ring can be achieved using formaldehyde and a base such as sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane-containing molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound to investigate the interactions of cyclopropane rings with biological macromolecules .
Medicine: Researchers are investigating its potential as a precursor for the synthesis of bioactive molecules with therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for the development of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its hydroxymethyl and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their biological activity. The cyclopropane ring provides rigidity to the molecule, which can affect its binding affinity and specificity towards molecular targets .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropanecarboxylic acid, 1,2-bis(hydroxymethyl)-, ethyl ester
- Cyclopropanecarboxylic acid, 1,2-bis(hydroxymethyl)-, methyl ester
- Cyclopropanecarboxylic acid, 1,2-bis(hydroxymethyl)-, propyl ester
Uniqueness: ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxymethyl and ethyl ester groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
ethyl (1R,2R)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)8(5-10)3-6(8)4-9/h6,9-10H,2-5H2,1H3/t6-,8-/m0/s1 |
InChI-Schlüssel |
QWJMMXIAENUVEY-XPUUQOCRSA-N |
SMILES |
CCOC(=O)C1(CC1CO)CO |
Isomerische SMILES |
CCOC(=O)[C@@]1(C[C@H]1CO)CO |
Kanonische SMILES |
CCOC(=O)C1(CC1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1639848.png)




